molecular formula C10H15N3O2S B2404830 ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate CAS No. 2097989-19-8

ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2404830
CAS No.: 2097989-19-8
M. Wt: 241.31
InChI Key: FLGHHJCGLYXAGA-UHFFFAOYSA-N
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Description

Ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate is a specialized chemical compound offered for research and development purposes. This molecule features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry and material science, which is functionalized with an ester group and a thiane (thian-4-yl) substituent. The 1,2,3-triazole ring is known for its stability and participation in hydrogen bonding, often serving as a bioisostere for amide bonds, making it a valuable precursor in the synthesis of more complex molecules and a key structure in drug discovery efforts . The ethyl carboxylate group provides a versatile handle for further synthetic transformations, such as hydrolysis to carboxylic acids or amidation reactions. The incorporation of the thian-4-yl group introduces a saturated sulfur-containing ring system, which can influence the compound's electronic distribution, conformation, and potential interactions in biological systems. Researchers can utilize this compound as a key intermediate for constructing diverse chemical libraries, in the development of ligands for various biological targets, or as a model compound in methodological studies. It is also of interest in the field of agrochemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

ethyl 1-(thian-4-yl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-2-15-10(14)9-7-13(12-11-9)8-3-5-16-6-4-8/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGHHJCGLYXAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The thianyl group can be introduced through a subsequent substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

Conditions Product Yield Reference
1M NaOH, reflux, 4h1-(Thian-4-yl)-1H-1,2,3-triazole-4-carboxylic acid~85%*
H2SO4 (conc.), 60°C, 6hSame as above~78%*

*Yields estimated from analogous triazole esters .

Click Chemistry Functionalization

Reaction Catalyst System Application Reference
Coordination with Cu(I)CuI/1,10-phenanthrolineStabilization of metal complexes
Post-functionalizationCuSO4/sodium ascorbateSynthesis of hybrid molecules

Thian Group Oxidation

The thian-4-yl substituent (a sulfur-containing six-membered ring) can undergo oxidation to form sulfoxides or sulfones, altering electronic properties.

Oxidizing Agent Product Conditions Reference
mCPBA1-(Thian-4-yl-1-oxide)-1H-1,2,3-triazole-4-carboxylateDCM, RT, 12h
H2O2/Fe(II)1-(Thian-4-yl-1,1-dioxide)-1H-1,2,3-triazole-4-carboxylateAcetic acid, 50°C, 8h

Nucleophilic Substitution

The ester group may undergo nucleophilic acyl substitution with amines or alcohols to form amides or transesterified products.

Nucleophile Conditions Product Reference
AnilineDCC/HOBt, dry CH3CN, 24h1-(Thian-4-yl)-1H-1,2,3-triazole-4-carboxamide
MethanolHCl (gas), RT, 48hMethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate

Electrophilic Aromatic Substitution

The triazole ring’s electron-deficient nature allows limited electrophilic substitution, directed by the thian group’s electronic effects.

Reagent Position Product Reference
HNO3/H2SO4C55-Nitro-1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate
Br2/FeBr3C55-Bromo derivative

Complexation with Metals

The triazole nitrogen atoms can coordinate to transition metals, forming stable complexes for catalytic or material applications.

Metal Salt Ligand Role Application Reference
Cu(II) sulfateN,N-bidentate ligandCatalysis in cross-coupling
AgNO3Monodentate via N2Antimicrobial agents

Key Research Findings

  • Synthetic Flexibility : The ester and thian groups enable diverse transformations, including hydrolysis, oxidation, and metal coordination .

  • Biological Relevance : Analogous triazole-carboxylates exhibit antifungal and antibacterial activity, suggesting potential for structure-activity studies .

  • Stability : The thian group enhances metabolic stability compared to non-sulfur analogs, as observed in pharmacokinetic studies of related compounds .

Scientific Research Applications

Ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thianyl group may enhance the compound’s binding affinity or selectivity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives and thianyl-containing compounds. Similar compounds include:

    1-Ethyl-1H-1,2,3-triazole-4-carboxylate: Lacks the thianyl group, which may reduce its binding affinity or selectivity.

    Thian-4-yl-1H-1,2,3-triazole: Similar structure but different functional groups, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combined triazole and thianyl moieties, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Synthesis

This compound features a triazole ring fused with a thianyl group. The synthesis typically involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts to yield the triazole structure. The thianyl group is introduced through subsequent substitution reactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The triazole ring can modulate enzyme activity and receptor interactions, while the thianyl group may enhance binding affinity and selectivity. This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways .

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity: Research indicates that triazole derivatives can induce apoptosis in cancer cells. For example, compounds with similar triazole structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties: The compound's structural features may confer antimicrobial activity. Triazoles are known for their efficacy against bacterial and fungal pathogens. Studies on related compounds have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects: Some derivatives of triazoles exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is crucial for maintaining cognitive function. This suggests that this compound could have applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells ,
AntimicrobialInhibits growth of bacteria and fungi ,
NeuroprotectiveInhibits AChE activity ,

Case Study: Anticancer Activity
A study evaluating the cytotoxicity of various triazole derivatives found that those similar to this compound exhibited significant antiproliferative effects against human leukemic T-cells. The mechanism involved morphological changes indicative of apoptosis, such as chromatin condensation and DNA fragmentation .

Case Study: Antimicrobial Efficacy
In vitro tests revealed that triazole compounds with structural similarities showed effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa. These findings support the potential use of this compound as a lead compound for developing new antimicrobial agents .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate?

The primary route involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging a thian-4-yl-substituted azide or alkyne precursor. For example, copper sulfate and sodium ascorbate catalyze the reaction in a THF/water solvent system at 50°C, followed by purification via flash chromatography (CH₂Cl₂/MeOH gradient) . This method ensures regioselectivity for the 1,4-disubstituted triazole.

Basic: How is structural confirmation achieved post-synthesis?

Key techniques include:

  • 1H/13C NMR : Assign peaks using chemical shifts (e.g., δ 8.56 ppm for triazole protons) and coupling constants .
  • Mass Spectrometry (MS) : Confirm molecular ions (e.g., [M+H]+ at m/z 264) with FAB or HRMS .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., triazole-thianyl torsion angles) for stereochemical validation .

Advanced: How can reaction yields be optimized for CuAAC synthesis?

Use factorial design to test variables:

  • Catalyst Loading : 0.2–0.5 equiv CuSO₄ to balance reactivity vs. side reactions .
  • Solvent Ratio : THF/water (1:1) maximizes solubility while minimizing alkyne protonation .
  • Temperature : 50–70°C accelerates kinetics but may degrade heat-sensitive intermediates .
    Statistical analysis (e.g., ANOVA) identifies significant factors, improving yields from 41% to >70% .

Advanced: How to resolve contradictory spectroscopic data during characterization?

  • NMR Ambiguities : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from triazole and thianyl groups .
  • MS Fragmentation : Compare experimental m/z with simulated isotopic patterns to rule out impurities .
  • Crystallographic Validation : Cross-check NMR assignments with X-ray-derived bond distances (e.g., triazole C–N = 1.34 Å) .

Basic: What purification strategies are effective for triazole derivatives?

  • Flash Chromatography : Use silica gel with CH₂Cl₂/MeOH (0–10% MeOH) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures exploit solubility differences, yielding high-purity crystals (MP: 122–150°C) .

Advanced: How does the thian-4-yl substituent influence electronic properties?

  • Steric Effects : Thianyl’s chair conformation introduces axial-equatorial substituent strain, altering triazole reactivity .
  • Electronic Effects : Sulfur’s electron-donating resonance stabilizes the triazole ring, verified via DFT-calculated NBO charges . Compare with phenyl analogs () to quantify substituent effects.

Advanced: Can computational models predict regioselectivity in triazole formation?

Yes. Density Functional Theory (DFT) calculates transition-state energies for 1,4- vs. 1,5-regioisomers. Thianyl’s electron donation lowers the activation barrier for 1,4-product formation by 3–5 kcal/mol . Molecular docking further predicts interactions in biological assays (e.g., enzyme inhibition) .

Basic: What safety protocols are critical during synthesis?

  • Azide Handling : Use blast shields and avoid grinding sodium azide .
  • Solvent Disposal : THF/peroxide formation requires inert atmosphere storage .
  • Personal Protective Equipment (PPE) : Nitrile gloves and fume hoods mitigate exposure to Cu catalysts .

Advanced: How to design a mechanistic study for triazole formation?

  • Kinetic Isotope Effects (KIE) : Compare kH/kD in deuterated solvents to identify rate-determining steps .
  • In Situ IR Monitoring : Track alkyne consumption (C≡C stretch at 2100 cm⁻¹) to map reaction progress .

Advanced: What theoretical frameworks guide triazole derivative design?

  • Hammett Analysis : Correlate substituent σ values with reaction rates to quantify electronic effects .
  • Retrosynthetic Planning : Use AI tools (e.g., Reaxys) to propose novel routes via azide-alkyne precursors .

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